molecular formula C16H13N5O2 B12606767 2-methylnaphthalene-1,4-dione;7H-purin-6-amine CAS No. 651031-70-8

2-methylnaphthalene-1,4-dione;7H-purin-6-amine

Cat. No.: B12606767
CAS No.: 651031-70-8
M. Wt: 307.31 g/mol
InChI Key: GSCLUYLPCGLSQG-UHFFFAOYSA-N
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Description

2-methylnaphthalene-1,4-dione;7H-purin-6-amine is a compound that combines two distinct chemical structures: 2-methylnaphthalene-1,4-dione, a naphthoquinone derivative, and 7H-purin-6-amine, a purine derivative

Biological Activity

2-Methylnaphthalene-1,4-dione; 7H-purin-6-amine is a complex organic compound that combines naphthalene and purine moieties, resulting in a structure with significant potential for various biological activities. This article presents an in-depth analysis of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine is C₁₃H₉N₃O₂, with a molecular weight of approximately 307.31 g/mol. The compound features a naphthalene backbone with a dione functional group at the 1 and 4 positions and a purine structure at the 7H position. These structural elements contribute to its diverse chemical reactivity and potential biological functions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the fields of oncology and antioxidant defense mechanisms. Key findings include:

  • Anti-Cancer Properties : Preliminary studies suggest that 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine may act as an anti-cancer agent by interacting with cellular mechanisms involved in proliferation and apoptosis. Its structural similarity to known anti-cancer compounds positions it as a potential lead in drug development.
  • Antioxidant Activity : The compound has shown promising antioxidant properties, which may help protect cells from oxidative stress. This is critical for maintaining cellular integrity and function.

The mechanism of action for 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine involves its interaction with various biological targets:

  • Enzyme Interaction : Studies have indicated that this compound may bind to specific enzymes involved in cell signaling pathways, potentially modulating their activity. Understanding these interactions is vital for assessing its therapeutic potential and safety profile.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine, a comparison with structurally similar compounds is provided:

Compound NameMolecular FormulaUnique Features
2-Methylnaphthalene-1,4-diamine C₁₁H₁₅N₂Contains amine groups; known for vitamin K activity.
Naphthoquinone C₁₁H₈O₂Simple dione structure; used in various biochemical applications.
Purine C₅H₄N₄Base structure for nucleic acids; essential for genetic information.

This table highlights the unique combination of naphthalene and purine features in 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine, which may confer distinct biological activities not present in simpler analogs.

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Antimicrobial Activity : Related compounds have shown antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
  • Cytotoxicity Studies : Research involving purine-based compounds has demonstrated cytotoxic effects against cancer cell lines, suggesting that similar mechanisms may be applicable to 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine .

Properties

CAS No.

651031-70-8

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

2-methylnaphthalene-1,4-dione;7H-purin-6-amine

InChI

InChI=1S/C11H8O2.C5H5N5/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;6-4-3-5(9-1-7-3)10-2-8-4/h2-6H,1H3;1-2H,(H3,6,7,8,9,10)

InChI Key

GSCLUYLPCGLSQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O.C1=NC2=NC=NC(=C2N1)N

Origin of Product

United States

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